Citronellal

Description

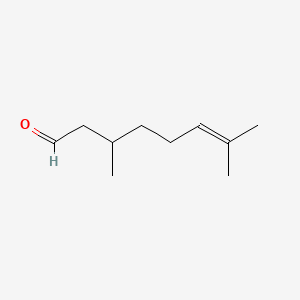

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041790 | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (74 °C) (CLOSED CUP) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.28 [mmHg], VP: 5 mm Hg, temp not specified | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |

CAS No. |

106-23-0 | |

| Record name | Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRONELLAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Citronellal Biosynthesis Pathway in Cymbopogon Species

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative transcriptional analysis of metabolic pathways and mechanisms regulating essential oil biosynthesis in four elite Cymbopogon spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications[v1] | Preprints.org [preprints.org]

- 5. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. brainkart.com [brainkart.com]

- 8. De Novo Sequencing and Analysis of Lemongrass Transcriptome Provide First Insights into the Essential Oil Biosynthesis of Aromatic Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. plantsjournal.com [plantsjournal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Citronellal Isomers

Introduction: The Significance of Citronellal Enantiomers

This compound, a monoterpenoid aldehyde, is a pivotal molecule in the realms of fragrance, flavor, and pharmaceutical development. It exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal, which are non-superimposable mirror images of each other.[1] This stereoisomerism is not merely a structural curiosity; it gives rise to distinct physicochemical properties and biological activities, making the characterization of individual isomers crucial for their effective application. For instance, the characteristic aroma of certain essential oils is often attributed to the predominance of one enantiomer over the other. The (S)-(-)-enantiomer, for example, constitutes up to 80% of the oil from kaffir lime leaves and is responsible for its unique scent.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound isomers, detailed methodologies for their determination, and an exploration of their chemical reactivity, tailored for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of atoms in (R)-(+)-citronellal and (S)-(-)-citronellal directly influences their physical and chemical behaviors. While many of their properties are similar due to their identical chemical formula (C₁₀H₁₈O) and molecular weight (154.25 g/mol ), their interaction with polarized light and chiral environments differs significantly.[3][4] A summary of their key physicochemical properties is presented below.

| Property | (R)-(+)-Citronellal | (S)-(-)-Citronellal | Racemic (±)-Citronellal |

| CAS Number | 2385-77-5[5] | 5949-05-3[6] | 106-23-0[4] |

| Appearance | Colorless to pale yellow liquid[7] | Colorless clear liquid[6] | Colorless to slightly yellowish clear liquid[7] |

| Odor | Clean, herbal, citrus[6] | Intense lemon, citronella, and rose-like[4] | |

| Boiling Point | 207 °C (lit.)[5] | 208.00 to 209.00 °C @ 760.00 mm Hg[6] | 207 °C (lit.)[4] |

| Density | 0.851 g/mL at 25 °C (lit.)[5] | 0.851 to 0.856 g/mL at 20 °C[6] | 0.857 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.448 (lit.)[5] | n20/D 1.445 to 1.448[6] | n20/D 1.446 - 1.456[3] |

| Optical Rotation | [α]20/D −15°, neat | ||

| Solubility | Soluble in alcohol; Insoluble in water[6] | Soluble in alcohol and most fixed oils; slightly soluble in mineral oil and propylene glycol; insoluble in water and glycerin.[4] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and separation of this compound isomers are routinely performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

-

¹H NMR: Key signals include a characteristic aldehyde proton (CHO) resonance, olefinic protons of the C=C double bond, and signals corresponding to the various methyl and methylene groups. The chemical shifts and coupling patterns provide a detailed map of the proton environment within the molecule.[8]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the aliphatic chain. The use of chiral derivatizing agents with (S)-citronellal can lead to good separation of ¹³C NMR signals for diastereomeric imines, allowing for the determination of enantiomeric excess.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group.

-

C-H stretching vibrations for the aldehyde, alkene, and alkane moieties.

-

A C=C stretching vibration for the alkene group.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating and identifying the components of essential oils, including this compound isomers.

-

Gas Chromatography (GC): Due to their volatility, this compound isomers are well-suited for GC analysis. The choice of the stationary phase is critical for achieving good separation. For the separation of enantiomers, a chiral stationary phase, such as those based on cyclodextrins, is required.[11][12] The principle behind this separation lies in the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

-

Mass Spectrometry (MS): Coupled with GC, MS provides fragmentation patterns that serve as a molecular fingerprint for this compound, confirming its identity.[10]

Chemical Reactivity and Stability

Cyclization to Isopulegol

A significant chemical transformation of this compound is its acid-catalyzed intramolecular ene reaction to form isopulegol, a precursor in the synthesis of menthol.[13][14] This reaction is of great industrial importance. The reaction mechanism involves the protonation of the aldehyde carbonyl group, followed by the nucleophilic attack of the double bond to form a six-membered ring.[13] The choice of catalyst, including both Lewis and Brønsted acids, can influence the selectivity towards different isopulegol isomers.[15]

Caption: Acid-catalyzed cyclization of this compound to isopulegol.

Stability and Storage

This compound is susceptible to oxidation and should be stored under appropriate conditions to maintain its purity and efficacy. It is sensitive to air and may oxidize to citronellic acid.[16] Studies on this compound-containing formulations have shown that storage time and temperature can significantly affect its stability, leading to a decrease in its concentration.[17] For long-term storage, it is recommended to keep this compound in a cool, dark place in a well-sealed container, preferably under an inert atmosphere.[18]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound isomers.

Determination of Density using a Pycnometer

Rationale: The pycnometer method is a highly precise technique for determining the density of liquids by accurately measuring a fixed volume of the liquid.

Procedure:

-

Preparation: Thoroughly clean and dry the pycnometer.

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).

-

Filling: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20°C or 25°C).

-

Volume Adjustment: The liquid will expand or contract to the calibrated volume of the pycnometer, with any excess exiting through the capillary in the stopper.

-

Final Weight: Carefully dry the exterior of the pycnometer and weigh it (m₁).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₁ - m₀) / V, where V is the calibrated volume of the pycnometer.

Caption: Workflow for density determination using a pycnometer.

Determination of Optical Rotation using a Polarimeter

Rationale: Polarimetry measures the rotation of plane-polarized light by a chiral substance, which is a fundamental property of enantiomers.[19]

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and allow the light source to stabilize.[20]

-

Blank Measurement: Fill the polarimeter tube with the solvent (e.g., ethanol) and take a blank reading, setting the zero.

-

Sample Preparation: Prepare a solution of the this compound isomer of a known concentration (c) in the chosen solvent.

-

Sample Measurement: Rinse and fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.

-

Angle of Rotation: Measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the polarimeter tube in decimeters and c is the concentration in g/mL.[19]

Caption: Workflow for determining optical rotation via polarimetry.

Conclusion

A thorough understanding of the distinct physicochemical properties of (R)-(+)- and (S)-(-)-citronellal is paramount for their targeted and effective use in various scientific and industrial applications. This guide has provided a detailed comparison of their key properties, outlined robust experimental protocols for their determination, and explored their chemical reactivity and stability. By employing these methodologies and understanding the underlying principles, researchers and drug development professionals can ensure the quality, purity, and optimal performance of this compound isomers in their respective fields.

References

-

(S)-(-)-citronellal (S)-3,7-dimethyl-6-octenal. The Good Scents Company. [Link]

-

This compound (CAS N° 106-23-0). ScenTree. [Link]

-

The Reaction Mechanism of this compound Cyclization to Isopulegol with Zirconium Hydroxide Catalyst (Chuah et al., 2001). ResearchGate. [Link]

-

Heterogeneous Catalytic Conversion of this compound into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia. [Link]

-

(R)-(+)-citronellal (R)-3,7-dimethyl-6-octenal. The Good Scents Company. [Link]

-

Mechanism of this compound conversion into isopulegol over Zn active catalyst. ResearchGate. [Link]

-

Reaction scheme of this compound cyclization providing isopulegol. ResearchGate. [Link]

-

(S)-(-)-Citronellal. PubChem. [Link]

-

View of Effect of Time and Storage Conditions on the Stability of this compound Lotion. [Link]

-

Effect of Time and Storage Conditions on the Stability of this compound Lotion. Sainteks: Jurnal Sain dan Teknik. [Link]

-

This compound. PubChem. [Link]

-

This compound. Wikipedia. [Link]

-

Stability and pre-emergence herbicidal potential of citronella (Cymbopogon nardus) essential oil-based nanoemulsion during storage. Thai Science. [Link]

-

FTIR spectra of (a) this compound 97.30%, and (b) standard this compound C. ResearchGate. [Link]

-

Stability and pre-emergence herbicidal potential of citronella (Cymbopogon nardus) essential oil-based nanoemulsion during storage. ResearchGate. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]

-

An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine. National Center for Biotechnology Information. [Link]

-

S3.2.7 The use of a polarimeter (HL). YouTube. [Link]

-

Determination of Specific Gravity and Density. [Link]

- Specialized test procedure—Procedure for density determination. [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/STP-23.pdf/ file/STP-23.pdf)

-

This compound. NIST WebBook. [Link]

-

How to Use a Polarimeter Effectively. MRC- Laboratory Equipment. [Link]

-

Analysis Of The Enantiomers Ratio Of this compound From Indonesian Citronella Oil Using Enantioselective Gas Chromatography. SciSpace. [Link]

-

An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1 H and 13 C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. MDPI. [Link]

-

DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Original Mesogenic Citronellol-Based Stationary Phase for Both Normal- and Reversed-Phase HPLC Modes: Properties and Applications. ResearchGate. [Link]

-

Analysis Of The Enantiomers Ratio Of this compound From Indonesian Citronella Oil Using Enantioselective Gas Chromatography. ResearchGate. [Link]

-

density determination by pycnometer. [Link]

-

Citronellol. PubChem. [Link]

-

¹H-NMR and ¹³C-NMR spectra of citronella EO. Enlargements on the typical chemical shifts of glycerol backbone signals. ResearchGate. [Link]

-

Study of the Chemical Composition of Essential Oils by Gas Chromatography. [Link]

-

Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube. [Link]

-

Polarimetry Tutorial. YouTube. [Link]

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. [Link]

Sources

- 1. (S)-(-)-Citronellal | C10H18O | CID 443157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ScenTree - this compound (CAS N° 106-23-0) [scentree.co]

- 4. This compound | 106-23-0 [chemicalbook.com]

- 5. ( R )-(+)-香茅醛 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-(-)-citronellal, 5949-05-3 [thegoodscentscompany.com]

- 7. (R)-(+)-citronellal, 2385-77-5 [thegoodscentscompany.com]

- 8. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study [mdpi.com]

- 9. An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sciencetechindonesia.com [sciencetechindonesia.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ejournal.uicm.ac.id [ejournal.uicm.ac.id]

- 18. thaiscience.info [thaiscience.info]

- 19. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 20. mrclab.com [mrclab.com]

Mechanism of action of citronellal as an antimicrobial agent

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Citronellal

Abstract

This compound, a monoterpenoid aldehyde derived from plants of the Cymbopogon genus, has emerged as a significant natural antimicrobial agent with a broad spectrum of activity against pathogenic bacteria and fungi. Its multifaceted mechanism of action, which extends beyond simple cytotoxicity, makes it a compelling candidate for pharmaceutical and food preservation applications. This technical guide synthesizes current research to provide an in-depth exploration of the core molecular and cellular mechanisms through which this compound exerts its antimicrobial effects. We will dissect its primary role in the disruption of the microbial cell envelope, its impact on intracellular targets and metabolic pathways, and its ability to attenuate virulence factors such as biofilm formation and quorum sensing. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, evidence-based understanding of this compound's bioactivity, supported by quantitative data, validated experimental protocols, and mechanistic diagrams.

Chapter 1: The Primary Target: Disruption of Microbial Cell Envelope Integrity

The most extensively documented mechanism of action for this compound is its ability to compromise the structural and functional integrity of the microbial cell envelope. As a lipophilic molecule, this compound readily interacts with the lipid components of the cell membrane, initiating a cascade of disruptive events that ultimately lead to cell death.

Interaction with and Perforation of the Cell Membrane

The antimicrobial activity of this compound is fundamentally linked to its interaction with the microbial cell surface.[1] Its chemical structure allows it to penetrate the cell wall of both Gram-positive and Gram-negative bacteria and intercalate into the phospholipid bilayer of the cytoplasmic membrane.[2] This intrusion disrupts the local membrane architecture, leading to a significant increase in membrane permeability and fluidity.[3] The consequence is a loss of selective permeability, causing the uncontrolled leakage of vital intracellular components, such as potassium ions (K+) and other cytoplasmic contents.[1][4] This effect has been observed in studies on both Escherichia coli and Staphylococcus aureus, indicating a broad mechanism not entirely dependent on cell wall structure.[1]

Furthermore, in fungi like Candida albicans, specific assays have confirmed that this compound's primary target is the cell membrane rather than the cell wall.[1] This targeted disruption of the membrane is a key initial step in its fungicidal action.

Depolarization and Loss of Membrane Potential

The efflux of ions, particularly K+, leads to the dissipation of the membrane's electrochemical gradient. This depolarization of the plasma membrane is a critical, often lethal, event.[2] The membrane potential is essential for numerous cellular functions, including ATP synthesis, nutrient transport, and motility. Its collapse severely cripples the cell's metabolic activity and ability to maintain homeostasis, contributing directly to the bactericidal effect.

Observable Morphological Damage

The physical disruption of the cell envelope results in visible morphological changes. Scanning electron microscopy (SEM) studies on bacteria like S. aureus treated with citronella essential oil have revealed significant cell damage.[5] These observations confirm that the membrane-disruptive actions of the oil's components, including this compound, lead to altered cell shape and eventual lysis.

Data Presentation: Antimicrobial Potency of this compound and Related Compounds

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values vary depending on the microbial species.

| Compound/Oil | Microorganism | MIC | MBC/MFC | Reference |

| Citronella Oil | Candida albicans | 250 µg/ml | 250 µg/ml | [6] |

| Citronella Oil | Staphylococcus aureus | 0.5 mg/mL | - | [2] |

| Citronella Oil | Streptococcus mutans | 25% (v/v) | - | [7] |

| Citronella Oil | Streptococcus sobrinus | 25% (v/v) | - | [7] |

| Citral | E. coli, S. aureus, S. faecalis | 0.98 µl/ml | - | [8] |

| Geraniol | Staphylococcus aureus | 0.25 mg/mL | - | [2] |

Experimental Protocols

This protocol provides a standardized method for quantifying the antimicrobial activity of this compound.[9]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve twice the highest desired test concentration.

2. Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with the appropriate broth.

4. Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

5. Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

6. Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualization

Caption: Workflow for assessing this compound's effect on microbial membrane integrity.

Chapter 2: Intracellular Mechanisms of Action

While membrane disruption is the primary event, the antimicrobial action of this compound is augmented by its effects on intracellular targets once it has breached the cell's primary defense.

Inhibition of Essential Enzymes

Terpenoids and phenolics, the class of compounds to which this compound belongs, are known to denature and inactivate proteins, particularly enzymes.[4] This action disrupts essential metabolic pathways. For instance, studies on citronella hydrosols have demonstrated the inhibition of enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and polyphenol oxidase (PPO).[10] While these specific enzymes relate to browning in plants, the principle of enzyme inhibition is a plausible mechanism against microbial enzymes as well. The vapor phase of citronella essential oil has been shown to impact the activity of catalase in S. aureus, further supporting this mechanism.[5]

Induction of Oxidative Stress

A related compound, citronellol, has been shown to induce the generation of Reactive Oxygen Species (ROS) within cells.[11] This leads to lipid peroxidation, a process that causes further, self-propagating damage to the cell membrane. The resulting oxidative damage to lipids and proteins amplifies the initial membrane disruption caused by this compound, contributing to a rapid loss of cell viability.

Caption: Intracellular cascade of this compound's antimicrobial action.

Chapter 3: Attenuation of Virulence and Pathogenicity

Beyond direct killing, this compound can neutralize microbial threats by interfering with mechanisms that are essential for pathogenicity, particularly in the context of persistent and chronic infections.

Anti-Biofilm Activity

Many pathogenic microbes form biofilms—structured communities encased in a self-produced matrix—which makes them highly resistant to conventional antibiotics. This compound and its parent essential oils have demonstrated potent anti-biofilm activity.[12] Studies show that citronella oil can reduce the biofilm biomass of S. aureus by up to 100% and significantly inhibit biofilm formation in Candida albicans.[2][13][14] This action is critical, as targeting biofilms is a key strategy in overcoming chronic infections.

Inhibition of Quorum Sensing (QS)

Biofilm formation and the expression of many virulence factors are regulated by a cell-to-cell communication system called quorum sensing (QS).[15][16] Bacteria use QS to coordinate gene expression in a population-density-dependent manner. Essential oils have been shown to inhibit the expression of genes central to the QS mechanism, such as luxS, luxR, and qseB.[17][18] By disrupting these communication pathways, this compound can effectively disarm pathogens, preventing them from forming biofilms and producing toxins, even at sub-lethal concentrations.[19]

Experimental Protocols

This protocol quantifies the ability of this compound to inhibit biofilm formation.

1. Preparation and Inoculation: Prepare serial dilutions of this compound in a 96-well plate with appropriate growth medium (e.g., TSB with glucose for S. aureus). Inoculate wells with a standardized microbial suspension. Include controls.

2. Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

3. Washing: After incubation, discard the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).

4. Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.

5. Solubilization: Wash away the excess stain with PBS and allow the plate to dry. Solubilize the bound stain by adding 30% acetic acid or ethanol to each well.

6. Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at ~570-590 nm). A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Visualization

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Conclusion and Future Directions

The antimicrobial efficacy of this compound is not attributable to a single mode of action but rather a synergistic combination of mechanisms. The primary event is the catastrophic disruption of the cell membrane, leading to leakage of contents and metabolic collapse. This is complemented by intracellular actions, including enzyme inhibition and the induction of oxidative stress. Critically, this compound also demonstrates significant anti-virulence properties by inhibiting biofilm formation and quorum sensing pathways.

This multifaceted profile makes this compound a robust antimicrobial agent with a potentially lower propensity for inducing resistance compared to single-target antibiotics. Future research should focus on:

-

Synergistic Formulations: Investigating the combination of this compound with conventional antibiotics to enhance efficacy and combat resistance.

-

Delivery Systems: Developing advanced delivery systems, such as nanoemulsions, to improve the stability, solubility, and bioavailability of this compound for clinical applications.[20]

-

Target Deconvolution: Utilizing proteomic and transcriptomic approaches to precisely identify the specific enzymes and regulatory pathways that are most sensitive to this compound inhibition.

A comprehensive understanding of these mechanisms is paramount for harnessing the full therapeutic potential of this compound in the ongoing fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Efficacy of citronella and cinnamon essential oils on Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of citronella and rose hydrosols reduced enzymatic browning of fresh-cut taro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal, Antioxidant, and Irritative Potential of Citronella Oil (Cymbopogon nardus) Associated with Phenethyl Ester of Caffeic Acid (CAPE) | MDPI [mdpi.com]

- 15. Lemon Oils Attenuate the Pathogenicity of Pseudomonas aeruginosa by Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effect of Essential Oils on the Inhibition of Biofilm and Quorum Sensing in Salmonella enteritidis 13076 and Salmonella typhimurium 14028 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 20. whxb.pku.edu.cn [whxb.pku.edu.cn]

A Technical Guide to In Silico Modeling of Citronellal-Receptor Binding

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of the monoterpenoid citronellal to its principal receptor targets. This compound, a key component in many essential oils, is a widely used insect repellent and fragrance compound whose biological activities are mediated by specific interactions with olfactory receptors (ORs) and transient receptor potential (TRP) channels.[1][2] Elucidating the molecular basis of these interactions is critical for the rational design of novel repellents and therapeutics. This document details a robust computational workflow, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, to characterize the structural and energetic determinants of this compound binding. It serves as a practical resource for professionals in computational drug discovery, toxicology, and molecular modeling, offering detailed protocols, data presentation standards, and the visualization of complex biological and computational processes.

Introduction: The Scientific Rationale for Modeling this compound Binding

This compound is an acyclic monoterpenoid aldehyde renowned for its potent insect-repellent properties and distinct citrus-like aroma.[1] Its biological effects are initiated by binding to specific protein receptors. Key targets include:

-

Olfactory Receptors (ORs): Primarily responsible for the perception of smell, specific ORs, such as the human olfactory receptor OR1A1, recognize this compound, contributing to its characteristic scent.[3][4] Understanding this interaction is fundamental for the fragrance industry and for developing novel odorants.

-

Transient Receptor Potential (TRP) Channels: TRP channels, particularly TRPA1, function as cellular sensors for a wide range of chemical stimuli.[5] this compound has been shown to directly activate TRPA1 channels in various species, including mosquitos and humans, a mechanism believed to be crucial for its repellent and sensory-irritant effects.[5][6][7]

In silico modeling provides a powerful, cost-effective lens to examine these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[8][9] By simulating the binding event, we can predict binding poses, estimate binding affinity, and identify key amino acid residues that stabilize the ligand-receptor complex. This knowledge is invaluable for structure-activity relationship (SAR) studies and the rational design of more effective and selective compounds.

The In Silico Research Workflow: A Multi-Step Approach

A rigorous computational investigation of this compound-receptor binding is not a single experiment but a multi-stage workflow. Each step builds upon the last, moving from a static picture of binding to a dynamic simulation of the complex in a physiologically relevant environment.[10]

Figure 1: A typical in silico workflow for modeling ligand-receptor binding.

Phase 1: Structural Preparation - The Foundation of Accuracy

The fidelity of any simulation is fundamentally dependent on the quality of the starting structures for both the receptor and the ligand. Garbage in, garbage out is the cardinal rule of computational modeling.

Receptor Structure Acquisition and Modeling

Many target receptors, especially membrane-bound proteins like ORs and TRP channels, lack experimentally determined structures (e.g., from X-ray crystallography).[11] In such cases, we must build a computational model.

-

Homology Modeling: This is the most common approach when an experimental structure is unavailable.[12] It relies on using the known structure of a homologous protein (a "template") to build a model of our "target" protein. Since ORs and TRP channels are G-protein coupled receptors (GPCRs) and ion channels, respectively, a wealth of potential templates exists.[11]

Experimental Protocol: Homology Modeling of OR1A1

-

Sequence Retrieval: Obtain the primary amino acid sequence of the target, human OR1A1, from a protein database like UniProt (Accession: Q9P1Q5).[13]

-

Template Identification: Use the target sequence to search the Protein Data Bank (PDB) for suitable templates with high sequence identity, employing a tool like BLAST. For GPCRs, templates like the β2-adrenergic receptor or rhodopsin are often used.[12]

-

Model Building: Utilize a homology modeling server or software (e.g., SWISS-MODEL, MODELLER). The software aligns the target sequence with the template structure and builds the 3D coordinates for the target.

-

Model Validation: This is a critical, non-negotiable step. Assess the stereochemical quality of the generated model using tools like PROCHECK or by generating a Ramachandran plot. This ensures that bond lengths, bond angles, and dihedral angles are within physically realistic ranges.

-

AlphaFold Structures: For many proteins, high-quality predicted structures are available from databases like the AlphaFold DB, which can often be used as a starting point, bypassing the need for manual homology modeling.[14][15]

Ligand Preparation

Preparing the small molecule ligand, this compound, is equally important.

Experimental Protocol: this compound Preparation

-

Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 7794) in SDF format.

-

Format Conversion & Protonation: Use a tool like Open Babel to convert the structure to a format required by docking software (e.g., PDBQT for AutoDock Vina). This step involves adding polar hydrogen atoms, which is crucial for accurately representing hydrogen bonds.

-

Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the ligand and the receptor, which are a major component of the binding energy.

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[16] This provides a static snapshot of the most likely interaction mode.

Experimental Protocol: Molecular Docking of this compound into OR1A1

-

Receptor Preparation: Prepare the OR1A1 model by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Binding Site Identification: The binding site is not always known. It can be predicted using pocket-finding algorithms or inferred from mutagenesis data from homologous receptors. For ORs, the binding pocket is typically located within the transmembrane helical bundle.[12]

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the entire predicted binding site. The docking algorithm will confine its search for ligand poses within this box.

-

Docking Simulation: Run the docking program (e.g., AutoDock Vina, smina).[16] The software will generate multiple possible binding poses and rank them using a scoring function that estimates the binding affinity (typically in kcal/mol).

-

Pose Analysis: The top-ranked poses are visually inspected. A chemically sensible pose is one where hydrophobic parts of this compound interact with nonpolar residues of the receptor, and the aldehyde group is positioned to form potential hydrogen bonds.

Data Presentation: Docking Results

Quantitative results from docking are best summarized in a table.

| Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (within 4 Å) | Interaction Type |

| 1 | -6.8 | Tyr251, Val112, Ile204 | Hydrogen Bond (Tyr251), Hydrophobic |

| 2 | -6.5 | Phe198, Trp247, Leu108 | Hydrophobic |

| 3 | -6.2 | Ser255, Tyr251, Ala115 | Hydrogen Bond (Ser255), Hydrophobic |

Phase 3: Molecular Dynamics - Capturing the Dynamic Reality

While docking provides a valuable static image, biological reality is dynamic. Proteins are flexible, and their conformations fluctuate in response to their environment and ligand binding. Molecular Dynamics (MD) simulations model the atom-by-atom movement of the system over time, providing a much more realistic view of the binding event.[17]

Rationale for MD: MD simulations are essential for assessing the stability of the docked pose. A ligand that appears to bind well in a static dock might be unstable and dissociate quickly in a dynamic environment. MD is particularly crucial for membrane proteins, as it allows the explicit modeling of the lipid bilayer and its influence on receptor conformation.[18][19]

Experimental Protocol: MD Simulation of this compound-TRPA1 Complex

This protocol outlines a typical workflow using GROMACS, a widely used MD simulation package.[20][21]

-

System Building:

-

Embedding: The best-docked pose of the this compound-TRPA1 complex is embedded into a pre-equilibrated lipid bilayer (e.g., POPC) that mimics a cell membrane.[17]

-

Solvation: The system is placed in a periodic box and solvated with a realistic water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and simulate a physiological salt concentration.[22]

-

-

Force Field Parameterization: A force field (e.g., CHARMM36m for the protein/lipid, CGenFF for the ligand) is applied.[20] The force field is a set of equations and parameters that defines the potential energy of the system and governs the interactions between all atoms.

-

Energy Minimization: The initial system is energy minimized to remove any steric clashes or unfavorable geometries introduced during the system-building phase.[23]

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated under constant pressure. This is typically done in two phases:

-

NVT Ensemble: Constant Number of particles, Volume, and Temperature. This phase stabilizes the system's temperature.[22][23]

-

NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This phase adjusts the system density to realistic values.[22][23] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent and lipids to relax around them.[22]

-

-

Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), the position restraints are removed, and the production simulation is run for a significant duration (e.g., 100-500 nanoseconds).

Post-Simulation Analysis: Extracting Meaning from Motion

The output of an MD simulation is a "trajectory" file containing the coordinates of all atoms at every time step. Analysis of this trajectory reveals key insights.

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its starting position. A stable, plateauing RMSD suggests the complex has reached a stable equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values in certain loops might indicate flexibility, while high fluctuation of the ligand could suggest binding instability.

-

Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD snapshots.[24][25][26] It calculates the energy difference between the bound (complex) and unbound (receptor and ligand) states.[24]

Figure 2: Components of the MM/PBSA binding free energy calculation.

Data Presentation: MM/PBSA Results

This method provides a detailed energy decomposition, highlighting the driving forces of binding.

| Energy Component (kcal/mol) | Average Value | Standard Deviation |

| van der Waals Energy (ΔE_vdw) | -35.2 | 2.1 |

| Electrostatic Energy (ΔE_ele) | -12.5 | 1.8 |

| Polar Solvation Energy (ΔG_polar) | +28.7 | 3.5 |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 | 0.5 |

| Binding Free Energy (ΔG_bind) | -23.1 | 4.2 |

Note: The entropy term (-TΔS) is often omitted due to its high computational cost and difficulty in achieving convergence, but this is a known limitation of the method.[26]

Conclusion: Synthesizing Data for Scientific Insight

The in silico modeling workflow detailed in this guide provides a powerful, multi-faceted approach to investigate the binding of this compound to its key receptor targets. By systematically integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-resolution insights into the structural and dynamic basis of ligand recognition. The static poses from docking, validated by the stability observed in MD simulations and quantified by MM/PBSA free energy calculations, create a self-validating system. This comprehensive computational analysis not only explains experimental observations but also provides a predictive framework for the rational design of new molecules with enhanced or tailored biological activity.

References

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial.

- Ambuj, P. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

Schleicher, E., et al. (2007). Differences in (-)this compound binding to various odorant receptors. Biochemical and Biophysical Research Communications, 361(4), 941-945. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

RCSB PDB. (n.d.). AF_AFA0A126GWA2F1: Computed structure model of OR1A1. Retrieved from [Link]

-

Gu, R., et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem, 21(14), 1486-1514. Retrieved from [Link]

-

GPCRdb. (n.d.). OR1A1 structure model. Retrieved from [Link]

-

Kwon, Y., et al. (2010). Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent this compound. Current Biology, 20(18), 1672-1678. Retrieved from [Link]

- Queen Mary University of London. (n.d.). Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes.

-

Panzera, A., et al. (2022). Activation of Drosophila melanogaster TRPA1 Isoforms by this compound and Menthol. Biomolecules, 12(10), 1433. Retrieved from [Link]

-

Bio-protocol. (n.d.). MM-PBSA Binding Free Energy Calculation. Retrieved from [Link]

- Montell C., et al. (2010). Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent this compound. Craig Montell Lab | UC Santa Barbara.

-

ResearchGate. (n.d.). This compound facilitates activation of TrpA1-positive gustatory neurons.... Retrieved from [Link]

-

Du, E. J., et al. (2015). The Mosquito Repellent this compound Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression. Molecules and Cells, 38(11), 1011-1018. Retrieved from [Link]

-

g_mmpbsa documentation. (n.d.). Binding energy calculation. Retrieved from [Link]

-

MathWorks. (n.d.). Create Model of Receptor-Ligand Kinetics. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). In Silico 3D Modeling of Binding Activities. Retrieved from [Link]

- University of Helsinki. (2022). Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments.

-

NIH. (n.d.). Molecular dynamics simulations of membrane proteins. Retrieved from [Link]

-

Chem Help ASAP. (2023). in silico assays & screening for drug binding. Retrieved from [Link]

- Silicos-it. (2018). Molecular Dynamics Simulations of Membrane Proteins: An Overview.

-

ResearchGate. (2015). Novel olfactory ligands via terpene synthases. Retrieved from [Link]

-

YouTube. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). Retrieved from [Link]

-

Oh, S. J. (2021). Implications of the simple chemical structure of the odorant molecules interacting with the olfactory receptor 1A1. Genomics & Informatics, 19(2), e20. Retrieved from [Link]

-

Oh, S. J. (2021). Implications of the simple chemical structure of the odorant molecules interacting with the olfactory receptor 1A1. Genomics & Informatics, 19(2). Retrieved from [Link]

-

ACS Publications. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Guided example: ligand-receptor binding. Retrieved from [Link]

- Echinobase. (2015). The Mosquito Repellent this compound Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression.

-

NIH. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Retrieved from [Link]

-

Kim, S., & Lee, K. (2019). Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands. Genomics & Informatics, 17(4), e39. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound enhances TrpA1dependent feeding avoidance to 1 mM NMM. Retrieved from [Link]

-

ResearchGate. (n.d.). Significant molecular mechanisms of terpenes on olfactory receptors. Retrieved from [Link]

-

UniProt. (n.d.). OR1A1 - Olfactory receptor 1A1 - Homo sapiens (Human). Retrieved from [Link]

-

Topin, J., et al. (2013). Modeling of mammalian olfactory receptors and docking of odorants. Cellular and Molecular Life Sciences, 70(23), 4555-4577. Retrieved from [Link]

-

Cömert, E. D., & Kılıç, A. (2023). Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review. Inflammopharmacology. Retrieved from [Link]

Sources

- 1. Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent this compound | Craig Montell Lab | UC Santa Barbara [labs.mcdb.ucsb.edu]

- 2. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in (-)this compound binding to various odorant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications of the simple chemical structure of the odorant molecules interacting with the olfactory receptor 1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mosquito Repellent this compound Directly Potentiates Drosophila TRPA1, Facilitating Feeding Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Modeling of mammalian olfactory receptors and docking of odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genominfo.org [genominfo.org]

- 13. uniprot.org [uniprot.org]

- 14. rcsb.org [rcsb.org]

- 15. GPCRdb [gpcrdb.org]

- 16. Computational evaluation of interactions between olfactory receptor OR2W1 and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular dynamics simulations of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. silicos-it.be [silicos-it.be]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. bioinformaticsreview.com [bioinformaticsreview.com]

- 23. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Potential: A Technical Guide to the Discovery and Synthesis of Novel Citronellal Derivatives

Introduction: The Untapped Versatility of a Natural Aldehyde

Citronellal, a naturally occurring monoterpenoid aldehyde, is a cornerstone of the fragrance and flavor industry, renowned for its characteristic lemon-like scent.[1] Primarily sourced from the essential oils of Cymbopogon species (lemongrass), this versatile molecule is more than just a pleasant aroma.[2] A robust body of preclinical research has demonstrated its significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and insect-repellent properties.[3][4][5] However, the inherent limitations of this compound, such as its high volatility and potential for degradation, can curtail its efficacy in various applications, particularly in drug development and advanced materials.

This technical guide moves beyond the native compound to explore the strategic derivatization of this compound. By synthetically modifying its structure, researchers can unlock new functionalities and overcome its intrinsic drawbacks. We will delve into key synthetic methodologies, providing not just step-by-step protocols but also the causal reasoning behind experimental choices. This document is designed for researchers, chemists, and drug development professionals seeking to harness the this compound scaffold to create novel molecules with enhanced stability, targeted bioactivity, and broader applicability.

The Scientific Imperative for Derivatization

The primary motivation for synthesizing this compound derivatives is to modulate its physicochemical and biological properties. The aldehyde functional group and the olefinic bond are prime targets for chemical modification, allowing for a tailored approach to molecular design.

Causality Behind Derivatization:

-

Reducing Volatility: this compound's high vapor pressure leads to a short duration of action, a significant drawback for applications like insect repellents, which may only offer protection for less than two hours.[6] Converting the volatile aldehyde into less volatile functional groups, such as acetals, directly addresses this issue by increasing molecular weight and altering intermolecular forces.

-

Enhancing Stability: The aldehyde group is susceptible to oxidation, which can lead to loss of activity and the formation of undesirable byproducts. Protecting or transforming this group can significantly improve the shelf-life and stability of the final product under various conditions.

-

Improving Bioactivity and Specificity: Modification of the this compound backbone can enhance its interaction with biological targets. By introducing new functional groups, the polarity, lipophilicity, and steric profile of the molecule can be fine-tuned to improve efficacy and selectivity for specific receptors or enzymes.

Caption: Logical workflow for this compound derivatization.

Key Synthetic Strategies and Protocols

As a Senior Application Scientist, I advocate for methodologies that are not only effective but also reproducible and scalable. The following sections detail field-proven synthetic strategies for creating novel this compound derivatives.

Acetalization: A Proven Strategy for Enhanced Longevity

Acetal formation is a classic and highly effective method for protecting the aldehyde functionality of this compound. This reaction not only masks the reactive carbonyl group but also significantly increases the molecular weight, thereby reducing volatility. The synthesis of hydroxylated cyclic acetals, for instance, has been shown to produce potent mosquito repellents with a much longer protection time than the parent compound.[6][7]

Caption: Acetalization of this compound with glycerol.

Experimental Protocol: Synthesis of this compound-Glycerol Acetals

This protocol is a representative procedure for acid-catalyzed acetalization, designed for robust and verifiable outcomes.

-

Reactor Setup: Equip a 250 mL round-bottomed flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

-

Reagent Charging: To the flask, add (+)-citronellal (1 equivalent), glycerol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 equivalents). Use toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C). The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 3-4 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Self-Validation (Characterization): The resulting product, a mixture of 1,3-dioxane and 1,3-dioxolane isomers, must be validated.[8]

Data Presentation: Repellency of this compound Derivatives

The success of this derivatization strategy is quantified by its enhanced biological performance.

| Compound | Concentration | Complete Protection Time (min) |

| This compound Derivatives (Acetal Mixture) | 5% | 212 |

| DEET | 20% | 324.5 |

| Icaridin | 20% | 260 |

Table adapted from data presented in laboratory and field trials, showing comparable efficacy at a significantly lower concentration.[7]

Reductive and Oxidative Modifications

Altering the oxidation state of the aldehyde group opens a direct path to two important derivatives: citronellol (an alcohol) and citronellic acid (a carboxylic acid). These modifications fundamentally change the chemical nature of the molecule, influencing its polarity, reactivity, and potential applications.

Caption: Oxidation and reduction pathways for this compound.

Experimental Protocol: Reduction of this compound to Citronellol

The reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it ideal for this transformation without affecting the olefinic bond.[11][12]

-

Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (MeOH) or ethanol (EtOH) (10 volumes). Cool the flask in an ice bath to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. Causality: The portion-wise addition and low temperature are critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 1N aqueous HCl at 0°C until the bubbling ceases.

-

Remove the bulk of the alcohol solvent via rotary evaporation.

-

Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Self-Validation (Characterization):

-

IR Spectroscopy: Confirm the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).[13]

-

¹H NMR: Verify the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of new signals corresponding to the CH₂OH group (~3.6 ppm).

-

Acid-Catalyzed Cyclization: Crafting Chiral Intermediates

The intramolecular carbonyl-ene reaction of this compound is a powerful transformation that yields isopulegol, a chiral alcohol. This reaction is of immense industrial importance as isopulegol is the direct precursor to menthol.[4] The choice of acid catalyst is paramount, as it dictates the stereoselectivity and yield of the desired isopulegol isomer.[7][14] Heterogeneous solid acid catalysts like zeolites or hydrous zirconia are preferred for their environmental benefits, including ease of separation and reusability.[7][14][15]

Experimental Protocol: Heterogeneous Catalytic Cyclization to Isopulegol

-

Catalyst Activation: Activate the solid acid catalyst (e.g., Zeolite H-ZSM5 or hydrous zirconia) by heating it under vacuum to remove adsorbed water. This step is crucial for ensuring catalyst activity.[7]

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated catalyst (e.g., 5-7.5 wt% relative to this compound).[15]

-

Reaction Execution: Add (+)-citronellal to the flask (the reaction can be run neat or in a non-polar solvent like cyclohexane).[15][16] Heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring for 3-5 hours.[15]

-

Work-up and Purification:

-

Self-Validation (Characterization):

-

Chiral GC: To determine the conversion of this compound and, critically, the diastereomeric ratio of the resulting isopulegol isomers (isopulegol, iso-isopulegol, neo-isopulegol, etc.).

-

Polarimetry: To measure the optical rotation and confirm the enantiomeric excess of the desired (-)-isopulegol.

-

Conclusion and Future Perspectives

The derivatization of this compound is a fertile ground for chemical innovation. Simple, well-established synthetic transformations—acetalization, reduction, and cyclization—convert this abundant natural feedstock into novel molecules with significantly enhanced properties. The derivatives discussed herein demonstrate clear advantages, from long-lasting insect repellents that can aid in controlling vector-borne diseases to key chiral intermediates for the synthesis of high-value compounds like menthol.

References

-

Rokonuzzaman, M., et al. (2024). Biomedical Perspectives of this compound: Biological Activities, Toxicological Profile and Molecular Mechanisms. Chemistry & Biodiversity. Available at: [Link]

-

Iovinella, I., et al. (2022). Advances in mosquito repellents: effectiveness of this compound derivatives in laboratory and field trials. Pest Management Science. Available at: [Link]

-

Zainol, M. I., et al. (2023). ACETAL DERIVATIVES OF HYDROXYthis compound: A REVIEW ON SYNTHESIS, CHARACTERIZATION AND THEIR MOSQUITOE REPELLENT ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Mukarram, M., et al. (2025). Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. Preprints.org. Available at: [Link]

-

de Cássia da Silveira e Sá, R., et al. (2024). This compound: a natural aldehyde with important properties. Natural Product Research. Available at: [Link]

-

Rokonuzzman, M., et al. (2024). Biomedical Perspectives of this compound: Biological Activities, Toxicological Profile and Molecular Mechanisms. ResearchGate. Available at: [Link]

-